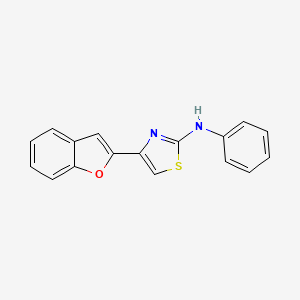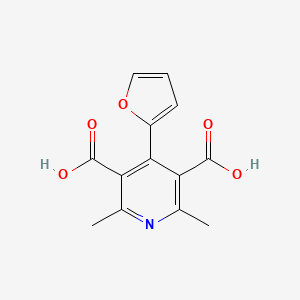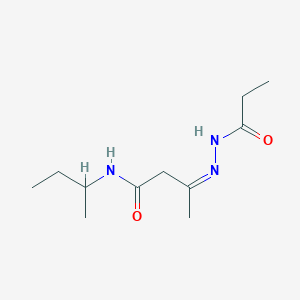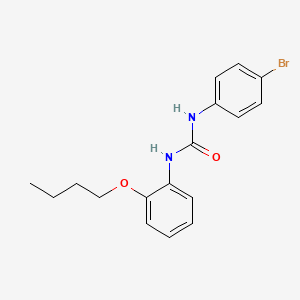
4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 2-acetylbenzofuran in the presence of a catalyst such as p-toluene sulfonic acid . The reaction is carried out under reflux conditions in a suitable solvent like ethanol, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an antioxidant by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have similar structural features and biological activities.
Thiazole derivatives: Compounds such as thiamine and benzothiazole, which share the thiazole ring structure and exhibit various biological properties.
Uniqueness
4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C17H12N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12N2OS/c1-2-7-13(8-3-1)18-17-19-14(11-21-17)16-10-12-6-4-5-9-15(12)20-16/h1-11H,(H,18,19) |
InChI Key |
BYGUXWGMMCKVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11555152.png)
![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11555177.png)

![N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)

![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)



![4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid](/img/structure/B11555215.png)
![N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11555218.png)
